molecular formula C18H25NO2S B2391061 2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide CAS No. 2034529-70-7

2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Cat. No.: B2391061
CAS No.: 2034529-70-7
M. Wt: 319.46
InChI Key: HCFVQRVVSMDALK-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound Its structure includes a cyclopentylthio group, a methoxy-substituted indane moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide or sulfonate ester.

    Synthesis of the indane moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, followed by methoxylation.

    Coupling of the indane and cyclopentylthio groups: This step involves the formation of a carbon-sulfur bond, typically through a nucleophilic substitution reaction.

    Formation of the acetamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)-N-methylacetamide: Lacks the indane moiety.

    N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide: Lacks the cyclopentylthio group.

    2-(cyclopentylthio)acetamide: Lacks both the indane moiety and the methoxy group.

Uniqueness

2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c1-21-18(10-14-6-2-3-7-15(14)11-18)13-19-17(20)12-22-16-8-4-5-9-16/h2-3,6-7,16H,4-5,8-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFVQRVVSMDALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)CSC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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